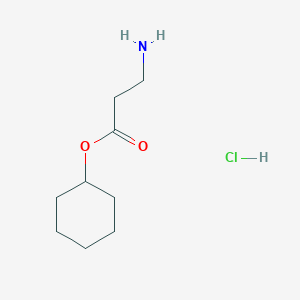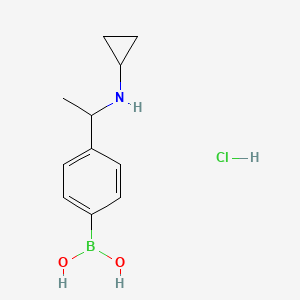
(2-(Dibenzylamino)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(Dibenzylamino)phenyl)boronic acid” is an organic compound with the molecular formula C20H20BNO2 . It is a white solid at room temperature and appears as a crystalline powder .
Synthesis Analysis
The synthesis of “(2-(Dibenzylamino)phenyl)boronic acid” typically involves a reaction between boronic acid and the corresponding substituted aniline . The specific method includes the reaction of boronic acid with para-dimethylaniline under basic or neutral conditions to produce “(2-(dimethylamino)phenyl)boronic acid”, which then reacts with dibenzyl alcohol to yield the target product .Molecular Structure Analysis
The molecular structure of “(2-(Dibenzylamino)phenyl)boronic acid” consists of 20 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
“(2-(Dibenzylamino)phenyl)boronic acid” is an important organoboron compound widely used in organic synthesis reactions . It serves as an effective ligand for the synthesis of organometallic compounds and complexes . It is used as a ligand in metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions .Physical And Chemical Properties Analysis
“(2-(Dibenzylamino)phenyl)boronic acid” has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 537.0±60.0 °C . Its molecular weight is 317.19 g/mol .Applications De Recherche Scientifique
Nanosensor Development for Carbohydrates
Phenylboronic acids, including derivatives of "(2-(Dibenzylamino)phenyl)boronic acid," have been utilized in the development of optical nanosensors for carbohydrates. These compounds are incorporated into nanoparticles to create sensors that can visually detect sugars like fructose through a color change mechanism. This application highlights the potential of boronic acid-functionalized materials in analytical chemistry, especially for selective sugar detection in complex mixtures (Cannizzo et al., 2005).
Understanding Boronic Acid Reactivity and Binding
The reactivity and binding behavior of phenylboronic acids with diols have been extensively studied using techniques like NMR spectroscopy. These studies provide insights into the optimal conditions for boronic acid to form complexes with diols, which is crucial for applications in diagnostics and biochemistry. The research underscores the importance of pH and the presence of diols in affecting the binding dynamics and the acidity (pKa) of boronic acids (Valenzuela et al., 2022).
Novel Carbohydrate-Binding Boronic Acids
Innovative classes of boronic acids have been synthesized to improve the binding of carbohydrates under physiologically relevant conditions. These new molecules demonstrate enhanced solubility in aqueous solutions and a surprising ability to complex with glycosides, suggesting their utility in designing receptors and sensors for biomolecule detection (Dowlut & Hall, 2006).
Protective Groups for Diols
Phenylboronic acids serve as protective groups for diols, facilitating organic transformations under mild conditions. This application is particularly valuable in the synthesis of natural products and complex organic molecules, where the stability and recoverability of protective groups are essential (Shimada et al., 2018).
Direct Amide Formation Catalysis
Derivatives of "(2-(Dibenzylamino)phenyl)boronic acid" have been employed as catalysts in the formation of amides from carboxylic acids and amines. This catalytic activity highlights the potential of boronic acids in facilitating environmentally friendly and efficient organic synthesis processes (Arnold et al., 2008).
Mécanisme D'action
Target of Action
The primary target of (2-(Dibenzylamino)phenyl)boronic acid is the palladium metal catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The (2-(Dibenzylamino)phenyl)boronic acid acts as a ligand in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium metal catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the (2-(Dibenzylamino)phenyl)boronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The (2-(Dibenzylamino)phenyl)boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon–carbon bonds . This reaction is particularly useful in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Pharmacokinetics
It’s known that the solubility of phenylboronic acid derivatives can be influenced by the choice of solvent . For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .
Result of Action
The result of the action of (2-(Dibenzylamino)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of (2-(Dibenzylamino)phenyl)boronic acid can be influenced by environmental factors such as the choice of solvent . For example, the solubility of phenylboronic acid derivatives can vary significantly depending on the solvent used . Additionally, the stability of these compounds in water is a consideration, as they are only marginally stable in this medium .
Orientations Futures
Boronic acids, including “(2-(Dibenzylamino)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
[2-(dibenzylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,23-24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNGZSQNHVHLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224978 | |
| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704069-20-4 | |
| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



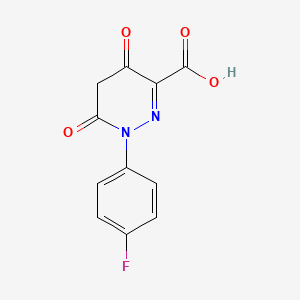
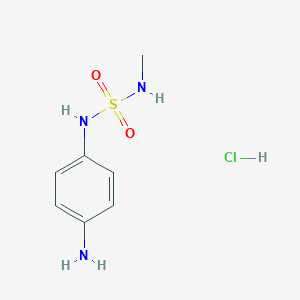

![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)



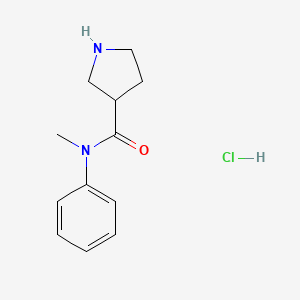
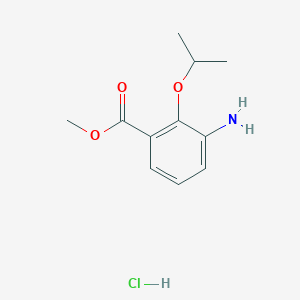
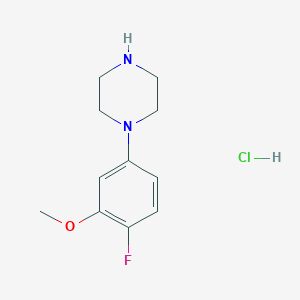
![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

